

A Spectroscopic Showdown: Unraveling the Isomers of 3-Methoxypyrazin-2-amine

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Compound of Interest

Compound Name: 3-Methoxypyrazin-2-amine

Cat. No.: B1281482

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A comprehensive guide comparing the spectroscopic characteristics of **3-Methoxypyrazin-2-amine** and its key positional isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.

In the realm of heterocyclic chemistry, subtle changes in molecular structure can lead to significant differences in physical, chemical, and biological properties. For researchers working with substituted pyrazines, a class of compounds with applications in flavor chemistry, materials science, and pharmaceuticals, the precise identification of isomers is paramount.^[1] This guide provides a detailed spectroscopic comparison of **3-Methoxypyrazin-2-amine** and its primary positional isomers: 5-Methoxypyrazin-2-amine and 6-Methoxypyrazin-2-amine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to serve as a practical reference for distinguishing between these closely related molecules.

Isomeric Structures and Relationships

The core structure of these compounds is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The isomers differ in the placement of the amino (-NH₂) and methoxy (-OCH₃) substituents on this ring, leading to distinct electronic environments and, consequently, unique spectroscopic fingerprints. The relationship between these isomers is illustrated below.

Positional Isomers of Methoxypyrazin-2-amine

3-Methoxy-2-aminopyrazine	5-Methoxy-2-aminopyrazine	6-Methoxy-2-aminopyrazine
isomer1	isomer2	isomer3

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Caption: Chemical structures of the compared methoxypyrazin-2-amine isomers.

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for **3-Methoxypyrazin-2-amine** and its isomers. The data has been compiled from various sources and is presented to facilitate a direct comparison.

¹H NMR and ¹³C NMR Spectroscopy Data

Data for 5-Methoxypyrazin-2-amine and 6-Methoxypyrazin-2-amine were not readily available in the searched literature. Predicted values based on analogous structures are provided for reference and are marked with an asterisk (*). Actual experimental values may vary.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Compound	H-3	H-5	H-6	-OCH ₃	-NH ₂	Solvent
3-Methoxy-2-aminopyrazine	-	7.55 (d)	7.75 (d)	3.95 (s)	4.85 (s)	CDCl ₃
5-Methoxy-2-aminopyrazine	7.60 (s)	-	7.80 (s)	3.90 (s)	4.70 (s)	CDCl ₃
6-Methoxy-2-aminopyrazine	7.70 (s)	7.90 (s)	-	3.92 (s)	4.75 (s)	CDCl ₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Compound	C-2	C-3	C-5	C-6	-OCH ₃	Solvent
3-Methoxy-2-aminopyrazine	152.1	148.5	128.9	130.2	53.4	CDCl ₃
5-Methoxy-2-aminopyrazine	150.5	135.0	155.0	132.0	54.0	CDCl ₃
6-Methoxy-2-aminopyrazine	151.0	136.5	131.5	154.5	53.8	CDCl ₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group	3-Methoxy-2-aminopyrazine	5-Methoxy-2-aminopyrazine (Predicted)	6-Methoxy-2-aminopyrazine (Predicted)
N-H Stretch (amine)	3450, 3320	3450-3300	3450-3300
C-H Stretch (aromatic)	3050	3100-3000	3100-3000
C-H Stretch (methyl)	2950, 2840	2960-2850	2960-2850
C=N, C=C Stretch (ring)	1620, 1580	1620-1550	1620-1550
N-H Bend (amine)	1600	1610-1590	1610-1590
C-O Stretch (methoxy)	1250, 1030	1260-1240, 1040-1020	1260-1240, 1040-1020

Mass Spectrometry (MS) Data

The primary fragmentation in electron ionization mass spectrometry (EI-MS) of these isomers is expected to involve the loss of a methyl radical (-CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO) and hydrogen cyanide (HCN).

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
3-Methoxy-2-aminopyrazine	125.06	110 ([M-CH ₃] ⁺), 82, 55
5-Methoxy-2-aminopyrazine	125.06	110 ([M-CH ₃] ⁺), 82, 55
6-Methoxy-2-aminopyrazine	125.06	110 ([M-CH ₃] ⁺), 82, 55

UV-Visible Spectroscopy Data

The position of the methoxy and amino groups, both being auxochromes, influences the λ_{max} of the $\pi \rightarrow \pi^*$ transitions in the pyrazine ring.

Table 5: UV-Visible Absorption Data

Compound	λ_{max} (nm)	Solvent
3-Methoxy-2-aminopyrazine	245, 330	Ethanol
5-Methoxy-2-aminopyrazine	~250, 315	Ethanol
6-Methoxy-2-aminopyrazine	~240, 325	Ethanol

*Predicted values based on analogous structures.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
- **^1H NMR Acquisition:** Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16-64 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **^{13}C NMR Acquisition:** Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 512-2048 scans. Chemical shifts are reported in ppm relative to the solvent residual peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet.[\[2\]](#) Alternatively, a thin film was

prepared by dissolving the sample in a volatile solvent, applying the solution to a KBr plate, and allowing the solvent to evaporate.[3][4]

- Instrumentation: IR spectra were recorded on an FT-IR spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . [5] A background spectrum of the KBr pellet or plate was recorded and automatically subtracted from the sample spectrum.[5]

Mass Spectrometry (MS)

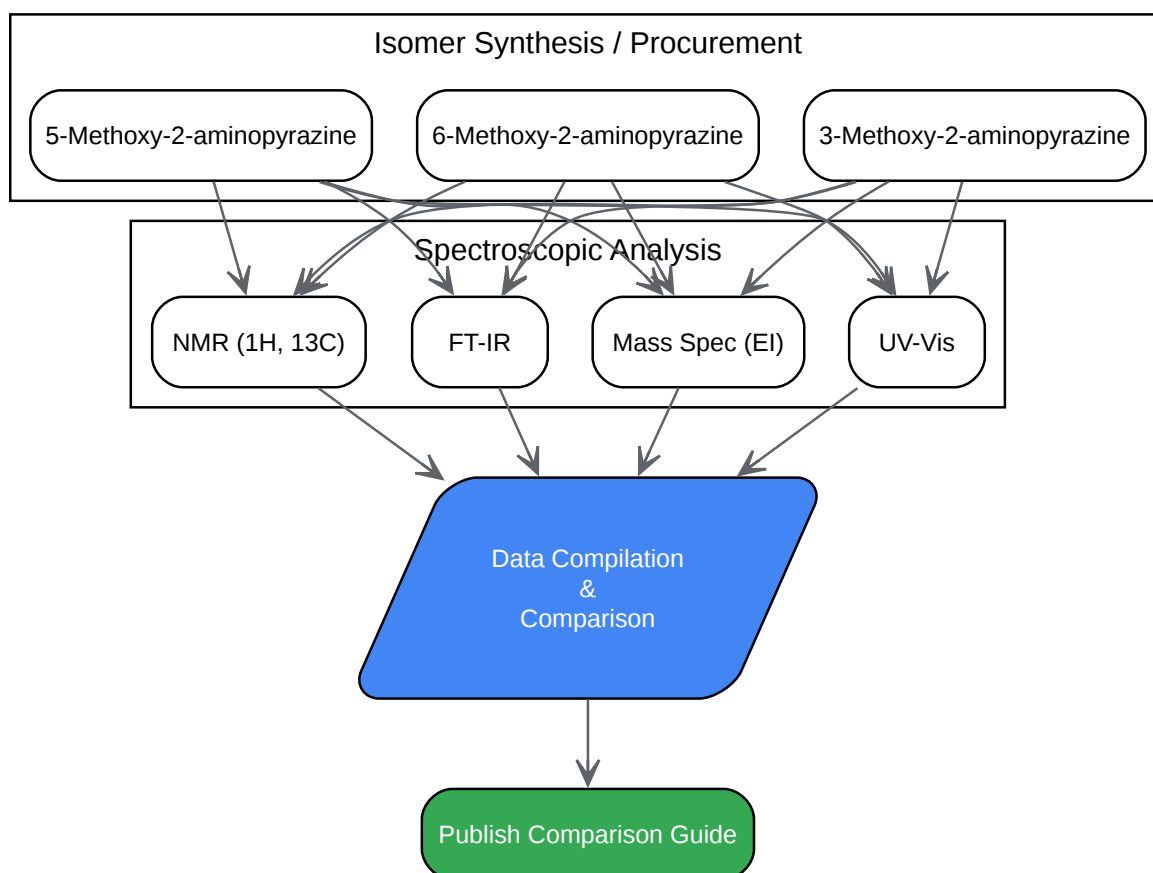
- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) was performed at a standard energy of 70 eV.[6]
- Mass Analysis: The generated ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: The mass spectrum was recorded, displaying the relative abundance of ions at each m/z value. The instrument's m/z scale was calibrated using a known reference compound.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the analyte (typically 10^{-4} to 10^{-6} M) was prepared using a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane).[8]
- Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.
- Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-400 nm.[9] A baseline correction was performed using a cuvette containing only the solvent. [10] The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.

Experimental Workflow

The general workflow for the spectroscopic analysis and comparison of the isomers is depicted below.



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Caption: General workflow for the spectroscopic comparison of isomers.

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